ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 954217-58-4
VCID: VC8334672
InChI: InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-6-3-5(10)4-11-7(6)13-8/h3-4H,2H2,1H3,(H,11,12,13)
SMILES: CCOC(=O)C1=NC2=C(N1)C=C(C=N2)Br
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol

ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

CAS No.: 954217-58-4

VCID: VC8334672

Molecular Formula: C9H8BrN3O2

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate - 954217-58-4

Description

Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazopyridine family. It features a unique molecular structure characterized by the presence of a bromine atom and an ethyl ester functional group attached to the carboxylic acid moiety. This compound has garnered significant interest in various fields of scientific research, particularly in medicinal chemistry and materials science, due to its potential biological activities, including antimicrobial and antiviral properties.

Synthesis

The synthesis of ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves cyclization reactions using appropriate precursors. A common synthetic route includes the reaction of 5-bromopyridine-2,3-diamine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction is performed in a solvent like dimethylformamide at elevated temperatures to facilitate cyclization. The use of continuous flow reactors may enhance production efficiency on an industrial scale, and employing green chemistry principles can make the process more sustainable.

Biological Activity and Applications

Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is noted for its potential biological activities, which include antimicrobial and antiviral properties. It may inhibit certain enzymes or receptors, thereby modulating various biological pathways. The precise molecular targets can vary based on the application context, such as antimicrobial activity or anticancer effects.

Research Findings and Future Directions

Research on ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is ongoing, with a focus on its pharmacological properties and potential applications in drug development. The compound's unique structure and reactivity make it a valuable candidate for further research in medicinal chemistry and materials science. Future studies may explore its efficacy in treating various diseases and its interaction with specific biological targets.

Safety and Handling

While specific safety data for ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate are not detailed in the available literature, compounds with similar structures often require careful handling due to potential irritant properties. It is advisable to follow standard laboratory safety protocols when handling this compound.

CAS No. 954217-58-4
Product Name ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
IUPAC Name ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-6-3-5(10)4-11-7(6)13-8/h3-4H,2H2,1H3,(H,11,12,13)
Standard InChIKey NJZUANIECDYRNO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC2=C(N1)C=C(C=N2)Br
Canonical SMILES CCOC(=O)C1=NC2=C(N1)C=C(C=N2)Br
PubChem Compound 22308599
Last Modified Jul 27 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator